molecular formula C7H13NO B14287095 1-Isocyano-2-methoxy-2-methylbutane CAS No. 138796-18-6

1-Isocyano-2-methoxy-2-methylbutane

Cat. No.: B14287095
CAS No.: 138796-18-6
M. Wt: 127.18 g/mol
InChI Key: WHPVORVKZGBDKD-UHFFFAOYSA-N
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Description

1-Isocyano-2-methoxy-2-methylbutane is an organic compound with the molecular formula C₆H₁₁NO It is characterized by the presence of an isocyano group (-NC) attached to a methoxy-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-2-methylbutane with phosgene (COCl₂) to form the corresponding chloroformate, which is then treated with sodium azide (NaN₃) to yield the isocyanate intermediate. Finally, the isocyanate is converted to the isocyano compound using a suitable base such as triethylamine (Et₃N).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2-methoxy-2-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted products where the isocyano group is replaced by other functional groups.

Scientific Research Applications

1-Isocyano-2-methoxy-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.

    Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methoxy-2-methylbutane involves its interaction with molecular targets through the isocyano group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound can also participate in various chemical reactions that modify its molecular structure, thereby influencing its biological activity.

Comparison with Similar Compounds

    1-Isocyano-2-methoxypropane: Similar structure but with a shorter carbon chain.

    1-Isocyano-2-methoxy-2-methylpropane: Similar structure with different branching.

    2-Isocyano-2-methylbutane: Similar structure but with the isocyano group at a different position.

Uniqueness: 1-Isocyano-2-methoxy-2-methylbutane is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy and isocyano groups provide versatile sites for chemical modification, making it a valuable compound in various research applications.

Properties

CAS No.

138796-18-6

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-isocyano-2-methoxy-2-methylbutane

InChI

InChI=1S/C7H13NO/c1-5-7(2,9-4)6-8-3/h5-6H2,1-2,4H3

InChI Key

WHPVORVKZGBDKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C[N+]#[C-])OC

Origin of Product

United States

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